molecular formula C19H20N2O5 B073080 Carbobenzoxyglycylphenylalanine CAS No. 1170-76-9

Carbobenzoxyglycylphenylalanine

Cat. No. B073080
CAS RN: 1170-76-9
M. Wt: 356.4 g/mol
InChI Key: FLGYJBNDDWLTQR-INIZCTEOSA-N
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Patent
US04261884

Procedure details

A solution of 4.2 g (0.02 mole) of N-carbobenzoxyglycine and 2.2 g (0.022 mole) of N-methylmorpholine in 50 ml of dry toluene was cooled to -5° and 2.8 g (0.02 mole) of isobutyl chloroformate was added thereto. After 1 hour, a solution of 3.3 g (0.02 mole) of DL-phenylalanine in 20 ml of N-sodium hydroxide was added and the mixture was stirred vigorously overnight. The aqueous phase was isolated, extracted with ether and acidified with 4 N Hydrochloric acid to precipitate the product as a colorless oil which crystallized upon cooling. Recrystallization from ethanol-water yielded 5 g (70%) of N-carbobenzoxyglycyl-DL-phenylalanine, mp 158°-160° C., RfA 0.61.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
N-sodium hydroxide
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH2:12][C:13]([OH:15])=O)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].CN1CCOCC1.ClC(OCC(C)C)=O.[NH2:31][CH:32]([C:40]([OH:42])=[O:41])[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1(C)C=CC=CC=1>[C:1]([NH:11][CH2:12][C:13]([NH:31][CH:32]([C:40]([OH:42])=[O:41])[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:15])([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:2]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
Name
Quantity
2.2 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
NC(CC1=CC=CC=C1)C(=O)O
Name
N-sodium hydroxide
Quantity
20 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was isolated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a colorless oil which
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04261884

Procedure details

A solution of 4.2 g (0.02 mole) of N-carbobenzoxyglycine and 2.2 g (0.022 mole) of N-methylmorpholine in 50 ml of dry toluene was cooled to -5° and 2.8 g (0.02 mole) of isobutyl chloroformate was added thereto. After 1 hour, a solution of 3.3 g (0.02 mole) of DL-phenylalanine in 20 ml of N-sodium hydroxide was added and the mixture was stirred vigorously overnight. The aqueous phase was isolated, extracted with ether and acidified with 4 N Hydrochloric acid to precipitate the product as a colorless oil which crystallized upon cooling. Recrystallization from ethanol-water yielded 5 g (70%) of N-carbobenzoxyglycyl-DL-phenylalanine, mp 158°-160° C., RfA 0.61.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
N-sodium hydroxide
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH2:12][C:13]([OH:15])=O)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].CN1CCOCC1.ClC(OCC(C)C)=O.[NH2:31][CH:32]([C:40]([OH:42])=[O:41])[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1(C)C=CC=CC=1>[C:1]([NH:11][CH2:12][C:13]([NH:31][CH:32]([C:40]([OH:42])=[O:41])[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:15])([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:2]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
Name
Quantity
2.2 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
NC(CC1=CC=CC=C1)C(=O)O
Name
N-sodium hydroxide
Quantity
20 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was isolated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a colorless oil which
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.